molecular formula C6H5N3S B8441373 4-Cyanopyrrole-2-thiocarboxamide

4-Cyanopyrrole-2-thiocarboxamide

Cat. No.: B8441373
M. Wt: 151.19 g/mol
InChI Key: HKFMZOYBXJKQLR-UHFFFAOYSA-N
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Description

4-Cyanopyrrole-2-thiocarboxamide is a pyrrole derivative featuring a cyano group at the 4-position and a thiocarboxamide moiety at the 2-position.

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

4-cyano-1H-pyrrole-2-carbothioamide

InChI

InChI=1S/C6H5N3S/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10)

InChI Key

HKFMZOYBXJKQLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C#N)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 4-Cyanopyrrole-2-thiocarboxamide with related compounds:

Compound Name Substituents (Pyrrole Ring) Functional Groups Molecular Formula Key References
This compound 4-CN, 2-NH-C(=S)-R Cyano, thiocarboxamide Not explicitly provided Inferred from analogs
N-Ethoxycarbonylpyrrole-2-thiocarboxamide (I) 2-NH-C(=S)-OCO₂Et Ethoxycarbonyl, thiocarboxamide C₉H₁₀N₂O₂S
Pyrrole-2-thiocarboxamide (IV) 2-NH-C(=S)-NH₂ Thiocarboxamide C₅H₆N₂S
4-(Cyclopropylcarbonyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide 4-C(=O)-cyclopropyl, 2-NH-C(=O)-R Carboxamide, ketone C₁₇H₁₈N₂O₃
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide (non-pyrrole) Carboxamide, benzothiazole C₁₁H₉ClN₂OS

Key Observations :

  • Electronic Effects: The 4-cyano group in this compound is a stronger electron-withdrawing group compared to the ethoxycarbonyl group in compound I . This likely enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the pyrrole ring.
  • Thiocarboxamide vs. Carboxamide: The thiocarboxamide group (C=S) in this compound and compound I exhibits distinct reactivity compared to carboxamides (C=O) in and . For example, thiocarboxamides undergo S-oxidation (e.g., compound III in ) and nucleophilic substitution more readily.

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